molecular formula C10H10ClN3S B2466807 5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 632292-08-1

5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2466807
CAS RN: 632292-08-1
M. Wt: 239.72
InChI Key: SSFULKQKWCUWBI-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C10H10ClN3S. Its molecular weight is 239.72 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a methyl group at the 4-position and a thiol group at the 3-position. The 5-position of the triazole ring is connected to a phenyl ring, which is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position .

Scientific Research Applications

Corrosion Inhibition

One key application of 5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol derivatives is in the field of corrosion inhibition. Research indicates that certain triazole derivatives are effective inhibitors for mild steel corrosion in acidic solutions. For instance, benzimidazole derivatives containing the triazole ring structure have shown significant efficiency in preventing corrosion, with their effectiveness increasing with concentration and displaying properties of mixed-type inhibitors (Yadav et al., 2013).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of triazole derivatives. These compounds have been found to possess good to moderate activity against various bacteria, molds, and yeasts. This includes derivatives that have shown significant effectiveness against specific microbial strains, indicating their potential in developing new antimicrobial agents (Tien et al., 2016).

Synthesis and Characterization of Derivatives

Research in this area also encompasses the synthesis and characterization of various 1,2,4-triazole derivatives. These studies aim to understand the physical and chemical properties of these compounds, which is crucial for their potential application in various fields. Investigations into their synthesis pathways, structural elucidation, and physical-chemical properties are fundamental aspects of this research (Bihdan & Parchenko, 2018).

Electrochemical Studies

Electrochemical studies of triazole derivatives are another important area of research. These studies explore the electrochemical behavior of these compounds, which is essential for understanding their potential applications in corrosion inhibition and material science. Investigations into their electrooxidation and interaction with metal surfaces provide insights into their functional properties (Dilgin et al., 2007).

Novel Applications

Additionally, there is ongoing research into novel applications of triazole derivatives. This includes exploring their potential use in treating fungal diseases, understanding their biological activity, and evaluating their safety and effectiveness in various contexts. Such research is critical for developing new drugs and therapeutic agents (Ohloblina et al., 2022).

Safety and Hazards

The safety data sheet for 3-Chloro-4-methylphenyl isocyanate, a related compound, indicates that it is toxic by ingestion, inhalation, and skin absorption. It may cause severe skin burns and eye damage. It may also cause respiratory irritation and could be fatal if inhaled .

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-6-3-4-7(5-8(6)11)9-12-13-10(15)14(9)2/h3-5H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFULKQKWCUWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=S)N2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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